molecular formula C13H17NO4 B13900370 Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13900370
M. Wt: 251.28 g/mol
InChI Key: XGVLJOOUXLUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by a tetrahydrofuran ring substituted with a hydroxymethyl group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of benzyl carbamate with a suitable tetrahydrofuran derivative. One common method involves the reductive amination of a tetrahydrofuran derivative with benzyl carbamate in the presence of a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in an appropriate solvent like ethanol (EtOH) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the tetrahydrofuran ring.

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.

    Carbamate esters: A broader class of compounds with similar functional groups.

Uniqueness

Benzyl (4-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is unique due to the presence of both the tetrahydrofuran ring and the benzyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl N-[4-(hydroxymethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C13H17NO4/c15-6-11-8-17-9-12(11)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)

InChI Key

XGVLJOOUXLUHSB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)NC(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.